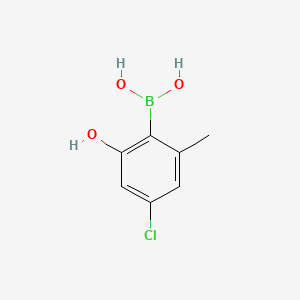
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClO3 and a molecular weight of 186.40 . It is used in research .
Synthesis Analysis
The synthesis of boronic acids, including “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This process uses organoboron reagents and has been widely applied in carbon–carbon bond-forming reactions . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid”, are valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” has a molecular weight of 186.40 . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of boronic acids, including (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, is in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used in organic chemistry to form carbon-carbon bonds between a variety of organic substrates. The process is known for its mild conditions and tolerance of various functional groups, making it a staple in the synthesis of complex organic molecules.
Catalytic Protodeboronation
The compound can be used in catalytic protodeboronation of pinacol boronic esters . This process is valuable for the formal anti-Markovnikov hydromethylation of alkenes, which is a significant transformation in the synthesis of pharmaceuticals and fine chemicals. The method allows for the creation of complex molecules, including natural products and drug precursors.
Synthesis of Borinic Acid Derivatives
Borinic acids and their derivatives play a crucial role in medicinal chemistry, polymer science, and optoelectronics materials . (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid can be utilized in the synthesis of these derivatives, which are essential for the development of new materials with unique properties.
Organic Synthesis Building Blocks
This boronic acid serves as a versatile building block in organic synthesis . It can be transformed into a wide range of functional groups, enabling the construction of complex organic structures. This adaptability is crucial for the development of new synthetic methodologies.
Homologation Reactions
The compound is useful in homologation reactions where the boron moiety remains in the product . These reactions are important for extending carbon chains and introducing functional groups in a controlled manner, which is beneficial for the synthesis of complex organic molecules.
Conjunctive Cross Couplings
It can also be applied in conjunctive cross-coupling reactions . These reactions are important for the synthesis of diverse organic molecules, particularly in the pharmaceutical industry, where the creation of new drug molecules is essential.
Radical-Polar Crossover Reactions
The boronic acid is involved in radical-polar crossover reactions . These reactions are a part of a broader strategy in organic synthesis that combines radical and polar mechanisms to create complex molecules with high precision.
Functional Group Transformations
Lastly, the ability to convert the boron moiety into various functional groups makes this compound a valuable reagent in functional group transformations . This includes oxidations, aminations, halogenations, and arylations, which are fundamental reactions in organic chemistry.
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a vast array of complex organic compounds .
Action Environment
The action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.
Safety and Hazards
Zukünftige Richtungen
As a boronic acid, “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” has potential applications in various fields of research. Boronic acids have been used in the synthesis of small chemical receptors, which have been used as biochemical tools for various purposes . The most recent developments in each area will be highlighted .
Eigenschaften
IUPAC Name |
(4-chloro-2-hydroxy-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRFVJXGNVYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231942 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
CAS RN |
1207961-50-9 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



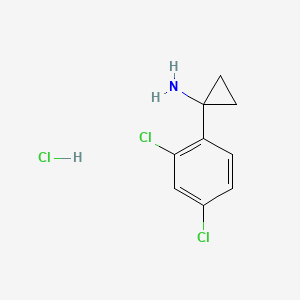
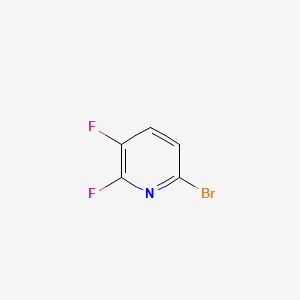
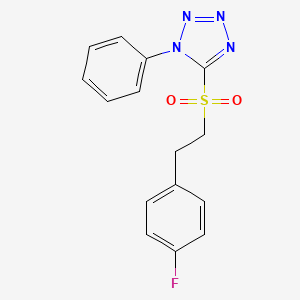

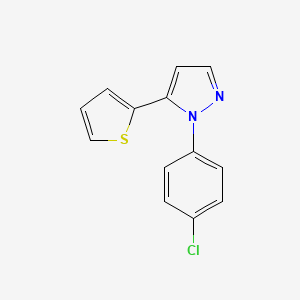

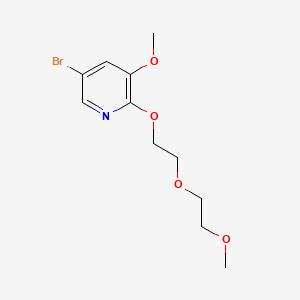
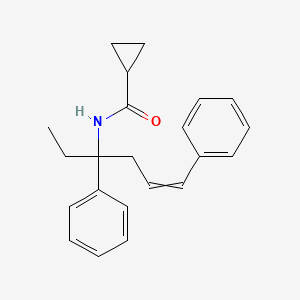
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
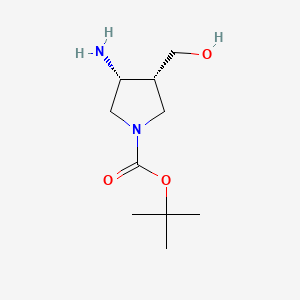

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)